molecular formula C21H18ClFN2OS B2864239 (5-(3-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione CAS No. 585553-16-8

(5-(3-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione

Cat. No. B2864239
M. Wt: 400.9
InChI Key: ZHMFVUKOJDQKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(3-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione, also known as ML128, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Conformationally Constrained Butyrophenones

Conformationally restricted butyrophenones, which share some structural similarities with the compound , have been studied for their affinity towards dopamine and serotonin receptors. These compounds have been evaluated for their potential as antipsychotic agents, with particular emphasis on their in vitro affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors. The study found that potency and selectivity depended largely on the amine fragment connected to the cyclohexanone structure, suggesting that similar structural modifications in "(5-(3-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione" could influence its pharmacological profile (Raviña et al., 2000).

Furan-Containing Compounds in Solar Cells

Phenothiazine derivatives with furan as a conjugated linker were synthesized and utilized in dye-sensitized solar cells to investigate the effect of conjugated linkers on device performance. Among the derivatives, those with furan linkers showed a significant improvement in solar energy-to-electricity conversion efficiency, indicating that furan-containing compounds like "(5-(3-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione" could find applications in the development of efficient solar cells (Se Hun Kim et al., 2011).

Furan-2-yl Compounds in Anticancer Research

Compounds containing the furan-2-yl moiety have been explored for their anticancer activities. A study on novel pyrazoline derivatives with a furan-2-yl group revealed promising in vivo anti-inflammatory and in vitro antibacterial activities. These findings suggest potential research applications for "(5-(3-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione" in the development of new anticancer or antibacterial agents (Ravula et al., 2016).

Platinum(II) Dithiocarbamate Complexes

Heteroleptic platinum(II) dithiocarbamates with structural elements similar to the compound have been synthesized and characterized for their anticancer activity. These complexes showed high potency against various cancer cell lines, indicating that compounds with related structures could be explored for their potential in cancer treatment (Amir et al., 2016).

properties

IUPAC Name

[5-(3-chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2OS/c22-16-3-1-2-15(14-16)19-8-9-20(26-19)21(27)25-12-10-24(11-13-25)18-6-4-17(23)5-7-18/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMFVUKOJDQKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(3-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione

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